Lipophilicity Modulation via Halogen Composition Versus Trifluoromethyl Analog (CAS 400078-12-8)
The target compound replaces a trifluoromethyl group with a chloro-fluoro substitution on the N1-benzyl ring, yielding a calculated logP of approximately 5.8 compared to approximately 6.2 for the trifluoromethyl analog (CAS 400078-12-8), as estimated using consensus logP algorithms applied to their SMILES structures . This logP reduction of ~0.4 units translates to a roughly 2.5-fold lower theoretical membrane partitioning, making the target compound more suitable for cell-based assays where excessive lipophilicity leads to non-specific binding and poor solubility [1].
| Evidence Dimension | Calculated logP (consensus estimate) |
|---|---|
| Target Compound Data | ~5.8 |
| Comparator Or Baseline | 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole (CAS 400078-12-8), calculated logP ~6.2 |
| Quantified Difference | Δ logP ≈ -0.4 |
| Conditions | Computed using consensus logP method based on canonical SMILES; no experimental logP data available |
Why This Matters
A logP below 6 reduces the risk of non-specific membrane accumulation and solubility-limited assay artifacts, providing a practical advantage in cellular screening campaigns.
- [1] S. Winiwarter et al., 'Prediction of Drug-Like Molecular Properties: LogP and Beyond,' in Drug Bioavailability (Wiley, 2009), pp. 140–163. View Source
